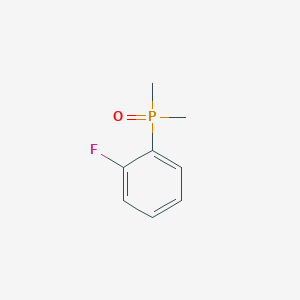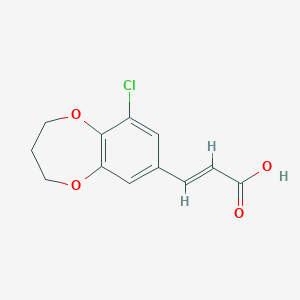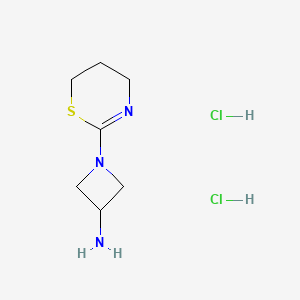
1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2230802-68-1 . It has a molecular weight of 244.19 and its IUPAC name is this compound . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3S.2ClH/c8-6-4-10(5-6)7-9-2-1-3-11-7;;/h6H,1-5,8H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.19 . It is a powder that is stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, and others were not found in the sources I accessed .科学的研究の応用
Synthesis of Novel Compounds
Research efforts have focused on synthesizing new compounds with the azetidinone and thiazolidinone frameworks due to their promising pharmacological activities. For instance, compounds with substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles show significant anti-inflammatory and analgesic activities, with some derivatives demonstrating better profiles than standard drugs like phenylbutazone and indomethacin (Bhati & Kumar, 2008). Such studies underscore the therapeutic potential of azetidinone derivatives in treating inflammation and pain.
Antimicrobial Applications
Azetidinone and thiazolidinone derivatives have been synthesized for their antimicrobial properties against various bacterial and fungal strains. Research indicates that these compounds possess significant antibacterial and antifungal activities, offering a basis for developing new antimicrobial agents (Ansari & Lal, 2009). This suggests their potential use in addressing drug-resistant infections and contributing to the discovery of novel antimicrobial therapies.
Anticancer Research
In the context of cancer research, azetidinone and thiazolidinone analogs have been evaluated for their cytotoxic activities against various cancer cell lines, including lung and breast carcinoma. Some derivatives have shown remarkable activity, comparable or superior to standard chemotherapy drugs like Taxol (Hussein et al., 2020). This highlights the potential of these compounds as templates for developing new anticancer agents.
Antioxidant Properties
The exploration of antioxidant properties in novel compounds is also a significant area of interest. Studies on new thiazole derivatives have demonstrated potent antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Jaishree et al., 2012).
Antitubercular and Antimicrobial Agents
Derivatives bearing the azetidinone and thiazolidinone structures have been synthesized with potential antitubercular and broad-spectrum antimicrobial activities. These findings support the development of new therapeutic agents against tuberculosis and multidrug-resistant microbial strains (Patel & Mehta, 2006).
Safety and Hazards
作用機序
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
More research is needed to understand the specific effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
特性
IUPAC Name |
1-(5,6-dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S.2ClH/c8-6-4-10(5-6)7-9-2-1-3-11-7;;/h6H,1-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHVKQDXVAJJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)N2CC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
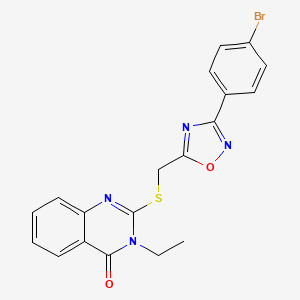
![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723747.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B2723749.png)
![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2723753.png)
![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)
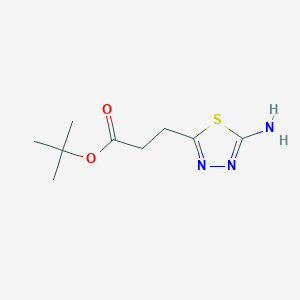
![3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B2723756.png)
![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2723758.png)

![2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2723761.png)
![5-(Cyclopentylmethyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723762.png)
